4-bromo-3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide -

4-bromo-3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide

Catalog Number: EVT-3774963
CAS Number:
Molecular Formula: C19H14BrFN2O3S
Molecular Weight: 449.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial and antifungal activities. Notably, 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited promising antimicrobial potential with low hemolytic activity. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: These sulfonamide derivatives incorporate benzodioxane and acetamide moieties and were investigated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). Many of these compounds exhibited significant inhibitory activity against yeast α-glucosidase but weaker activity against AChE. []

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides. []

4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide

Compound Description: This compound was synthesized with a focus on optimizing the production process, achieving a high yield through acylation and catalytic hydrogenation. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteinases (MMPs), demonstrating effectiveness in treating rheumatoid arthritis (RA). It selectively inhibits lipopolysaccharide (LPS)-induced TNF secretion without affecting TNF mRNA levels. []

4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide] phenylbenzamide

Compound Description: This benzamide derivative was synthesized through hydrogenation and esterification reactions with an emphasis on optimizing reaction conditions for maximum yield. []

α-Aminophosphonates

Compound Description: These compounds were synthesized using a green synthetic approach involving a one-pot three-component reaction (Kabachnik-Fields reaction). They were evaluated for their anti-inflammatory activity using the rat paw edema method, with several compounds showing good activity comparable to standard drugs. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound was synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride. Its crystal structure reveals specific spatial orientations of the p-fluorophenyl rings and the presence of close intermolecular contacts involving fluorine, oxygen, and bromine atoms. []

4-({2-[(aminosulfonyl)amino]ethyl}amino)-N-(3-bromo-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Compound Description: This compound is an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in cancer and other disorders. The provided abstract describes procedures and intermediates involved in its synthesis. []

3-[1-[3-(Dimethylaminopropyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione Monohydrochloride (GF109203X)

Compound Description: GF109203X is a protein kinase C (PKC) inhibitor, used in a study investigating the mechanisms of prostaglandin E2 (PGE2)-induced paw edema in mice. The study found that GF109203X significantly reduced PGE2-mediated edema formation. []

4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)

Compound Description: SB203580 is a p38 mitogen-activated protein kinase (MAPK) inhibitor, used in two separate studies. In one study, SB203580 reduced PGE2-induced paw edema in mice, implicating the p38 MAPK pathway in this inflammatory response. [] In the second study, SB203580 inhibited corticotropin-releasing hormone (CRH)-induced vascular endothelial growth factor (VEGF) release from human mast cells, suggesting the involvement of p38 MAPK in this process. []

Rosuvastatin Calcium

Compound Description: Rosuvastatin calcium is a drug used to lower cholesterol levels. The provided abstract focuses on the synthesis and characterization of impurities found in rosuvastatin calcium. The synthesis involves various chemical transformations, including a Witting reaction, acidification, oxidation, and alkaline hydrolysis. []

3-amino-6-(substituted phenyl)-N-(substituted)pyrazin-2-carboxamides

Compound Description: This series of pyrazine compounds were designed as inhibitors of transforming growth factor (TGF). The abstract details specific structural requirements for these inhibitors, highlighting the importance of substituents on both the phenyl ring and the amide nitrogen. []

4-Amino-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid and 3-Amino-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid

Compound Description: These are sulfonic acid derivatives of tetrahydronaphthylamine, synthesized through various methods, including direct sulfonation, nitration followed by reduction, and halogenation followed by dehalogenation. The study focuses on the regioselectivity of sulfonation and the influence of substituents on the reaction outcome. []

2-Arylmorpholine Hydrochlorides

Compound Description: This series of compounds were synthesized by reacting various substituted α-bromoacetophenones and α-bromopropiophenones with diethanolamine, 2-amino-1-propanol, or N-methyl-ethanolamine, followed by reduction with formic acid and conversion to hydrochloride salts. []

N-[(3-fluorophenyl)methyl]glycyl-N-[3-[((3-aminophenyl)sulfonyl)-2-(aminophenyl)amino]-(1S,2S)-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-L-valinamide (DPC 681, DPC(1))

Compound Description: DPC 681 is a potent human immunodeficiency virus-1 (HIV-1) protease inhibitor. Co-administration with ritonavir (RTV) was found to increase systemic and tissue exposure to DPC 681 in rats. This effect is attributed to RTV's inhibition of cytochrome P450 3A (CYP3A) enzymes and P-glycoprotein (Pgp), both involved in drug metabolism and transport. []

4-((4-bromo-2-fluorophenyl)amino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (AR00340509)

Compound Description: AR00340509 is a MEK inhibitor. A novel O-glucuronide metabolite of AR00340509, linked through the carbonyl oxygen of the hydroxamate moiety, was identified in various animal species, including humans. This glucuronide formation was attributed to specific UDP-glucuronosyltransferases (UGTs), highlighting the importance of understanding metabolic pathways in drug development. []

N,N-Dibromo-o-carbomethoxybenzenesulfonamide

Compound Description: This compound was used to synthesize β-substituted amines from olefins, such as cyclohexene and styrene. The reactions involved the formation of aziridine intermediates, followed by hydrolysis to obtain β-chloroamines, which were then converted to the corresponding benzenesulfonyl derivatives. []

Properties

Product Name

4-bromo-3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide

IUPAC Name

4-bromo-3-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide

Molecular Formula

C19H14BrFN2O3S

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C19H14BrFN2O3S/c20-17-11-6-13(19(24)22-15-4-2-1-3-5-15)12-18(17)27(25,26)23-16-9-7-14(21)8-10-16/h1-12,23H,(H,22,24)

InChI Key

AOQAMAAUUOLBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.